1-Pyrenebutyric acid

Fluorescent Chemosensor Metal Ion Detection Analytical Chemistry

1-Pyrenebutyric acid (PBA) combines a reactive carboxylic acid handle with a pyrene fluorophore. Unlike simple pyrene or shorter-chain analogs, its butyric acid linker enables stable non-covalent π-π stacking on graphene/CNTs—validated in ultracapacitor electrodes with 7-ohm ESR. Its oxygen-dependent fluorescence lifetime (185→55 ns) supports quantitative FLIM-based O₂ mapping, outperforming intensity-based probes. Ideal for bioconjugation, self-assembled monolayers, and metal-ion sensor development. Order for application-validated performance.

Molecular Formula C20H16O2
Molecular Weight 288.3 g/mol
CAS No. 3443-45-6
Cat. No. B131640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pyrenebutyric acid
CAS3443-45-6
Synonyms1-Pyrenebutanoic Acid;  1-Pyrenylbutyric Acid;  4-(1-Pyrene)butanoic Acid;  4-(1-Pyrene)butyric Acid;  4-(1-Pyrenyl)butanoic Acid;  4-(1-Pyrenyl)butyric Acid;  NSC 30833;  Pyrene-3-butyric Acid;  γ-(3-Pyrenyl)butyric Acid; 
Molecular FormulaC20H16O2
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)O
InChIInChI=1S/C20H16O2/c21-18(22)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15/h1,4-5,7-12H,2-3,6H2,(H,21,22)
InChIKeyQXYRRCOJHNZVDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Pyrenebutyric Acid (CAS 3443-45-6): Procurement Guide for a Versatile Fluorescent Probe with Carboxylic Acid Functionality


1-Pyrenebutyric acid (PBA) is a polycyclic aromatic hydrocarbon derivative belonging to the class of pyrene-based fluorophores. It features a pyrene moiety linked to a butyric acid chain, offering strong fluorescence, a long lifetime, and a reactive carboxylic acid group for bioconjugation . This combination enables its use as a fluorescent probe for studying biological systems, a linker for self-assembled monolayers on carbon nanomaterials, and a sensor for microenvironments . Its unique characteristics, such as oxygen-dependent fluorescence lifetime and the ability to form excimers, differentiate it from simpler pyrene derivatives [1].

Why 1-Pyrenebutyric Acid Cannot Be Substituted by Simple Pyrene or Other Carboxylic Acid-Functionalized Fluorophores


While other pyrene derivatives and carboxylic acid-containing fluorophores exist, 1-pyrenebutyric acid occupies a specific niche due to the precise balance of its hydrophobic pyrene core and its terminal carboxylic acid group, separated by a flexible butyric linker. Simple pyrene lacks the reactive handle for covalent conjugation, limiting its use as a functional tag [1]. Pyrene derivatives with shorter or different linkers, such as 1-pyrenecarboxylic acid or 1-pyreneacetic acid, exhibit altered binding affinities and fluorescence quenching behaviors on nanoparticle surfaces, as demonstrated by differential Stern-Volmer constants and intracellular release profiles [2]. Furthermore, the butyric acid chain length directly impacts the compound's performance in forming self-assembled monolayers on carbon nanomaterials, a key application area [3]. The data below quantifies these performance differences.

Quantitative Differentiation of 1-Pyrenebutyric Acid: A Head-to-Head Evidence Guide


Superior Sensitivity for Calcium Ion Detection vs. Other Fluorescent Chemosensors

In acetonitrile, the deprotonated form of 1-pyrenebutyric acid (PBA) demonstrates a detection limit for Ca²⁺ ions of less than 10⁻⁷ M (4 ppb), showcasing its high sensitivity as a fluorescent chemosensor for alkaline-earth metal ions [1]. This sensitivity arises from the formation of 1:2 metal:ligand complexes, which induce strong changes in absorption and fluorescence spectra due to pyrene dimerization [1]. While other fluorescent chemosensors exist for Ca²⁺, PBA offers a simple and effective platform without requiring complex synthetic modifications.

Fluorescent Chemosensor Metal Ion Detection Analytical Chemistry

Enhanced Binding and Reduced Intracellular Release on Silver Nanoparticles vs. Pyrenecarboxylic and Pyreneacetic Acid

A comparative study of 1-pyrenecarboxylic acid (PyC), 1-pyreneacetic acid (PyA), and 1-pyrenebutyric acid (PyB) on silver nanoparticles (AgNPs) revealed that PyB exhibits larger quenched fluorescence intensities and smaller released amounts than PyC and PyA in both aqueous solutions and A549 cancer cells [1]. DFT calculations suggested that the butyric unit in PyB leads to stronger binding on Ag compared to the shorter-chain analogs [1]. This indicates that PyB-modified AgNPs provide a more stable and less leaky platform for cellular delivery or sensing applications.

Nanoparticle Functionalization Drug Delivery Cellular Imaging

Oxygen-Dependent Fluorescence Lifetime Enables Quantitative Oxygen Sensing in Biological Systems

The fluorescence lifetime of 1-pyrenebutyric acid (PBA) is highly sensitive to oxygen concentration. In deoxygenated water, the lifetime is 135 ns, which decreases to 100 ns in air-equilibrated water due to oxygen quenching [1]. This oxygen-dependent quenching is a diffusion-controlled process where virtually every collision with oxygen is effective [1]. In single living cells, the PBA lifetime decreases from 185 ns to 55 ns with increasing oxygen concentration [2]. This quantifiable and reversible response to oxygen makes PBA a valuable tool for assessing oxygen fluctuations in microenvironments, unlike many other fluorophores with less pronounced oxygen sensitivity.

Oxygen Sensing Fluorescence Lifetime Imaging Cellular Metabolism

Altered Laser-Induced Transfer Due to Hydrogen Bonding Compared to Unfunctionalized Pyrene

In poly(methyl methacrylate) (PMMA), the laser-induced transfer amount of 1-pyrenebutyric acid (PBA) is approximately 20 times lower than that of unfunctionalized pyrene [1]. This significant difference is attributed to intermolecular interactions, specifically hydrogen bonding, between the carboxylic acid group of PBA and the polymer side chains [1]. This demonstrates that PBA's carboxylic acid group is not merely a passive linker but actively modulates the compound's behavior in polymer matrices, offering a level of control not possible with pyrene alone.

Polymer Modification Laser-Induced Transfer Surface Patterning

Carboxylic Acid Group Enables Covalent Bioconjugation Unavailable with Simple Pyrene

1-Pyrenebutyric acid (PBA) contains a terminal carboxylic acid group that allows for covalent conjugation to biomolecules (e.g., proteins, peptides, amino-modified DNA) via standard carbodiimide chemistry (e.g., EDC/NHS) . This is a fundamental advantage over unfunctionalized pyrene, which can only associate through non-covalent hydrophobic or π-π interactions . Covalent attachment provides a more stable and permanent fluorescent label, preventing probe dissociation and ensuring signal fidelity in demanding biological assays and long-term tracking studies.

Bioconjugation Protein Labeling Fluorescent Probe

Validated Application Scenarios for 1-Pyrenebutyric Acid: Where the Data Supports Its Use


Quantitative Oxygen Mapping in Live-Cell Imaging

For researchers studying cellular metabolism, hypoxia, or the tumor microenvironment, 1-Pyrenebutyric acid (PBA) offers a unique advantage: its fluorescence lifetime is quantitatively linked to oxygen concentration. Studies show the lifetime decreases from 185 ns to 55 ns in single living cells as oxygen increases, allowing for calibration and quantitative mapping of oxygen fluctuations [1]. This is a more robust method than simple intensity-based measurements, which are prone to artifacts from probe concentration and excitation intensity. The long lifetime of PBA also facilitates the use of fluorescence lifetime imaging microscopy (FLIM) with standard equipment.

Stable Functionalization of Carbon Nanomaterials for Biosensors and Energy Storage

1-Pyrenebutyric acid (PBA) is a proven linker for creating stable, functional interfaces on graphene and carbon nanotubes via strong π-π stacking. This non-covalent, yet robust, functionalization is critical for preserving the electronic properties of the carbon nanomaterial while introducing a carboxylic acid handle for further bioconjugation [1]. This approach has been validated in the development of highly conductive hybrid ultracapacitor electrodes with low equivalent series resistance (7 ohms) [2] and in biosensor platforms where biomolecules are immobilized on the surface [3]. The data showing superior binding stability of PBA on nanoparticles compared to shorter-chain analogs further supports its use in these applications [4].

Development of Highly Sensitive Fluorescent Chemosensors for Metal Ions

For analytical chemists developing new sensors for environmental or biological monitoring, 1-pyrenebutyric acid (PBA) serves as an excellent starting point. Its ability to form 1:2 complexes with metal ions like Ca²⁺ leads to strong, detectable changes in its fluorescence spectrum due to pyrene excimer formation [1]. The demonstrated detection limit of less than 10⁻⁷ M for Ca²⁺ highlights its inherent sensitivity [1]. This performance, combined with its simple chemical structure and commercial availability, makes PBA a practical and effective platform for building custom metal-ion sensors without requiring extensive synthetic effort.

Controlled Surface Patterning via Laser-Induced Transfer

In materials science applications involving laser-induced forward transfer (LIFT) for creating microscale patterns, the specific intermolecular interactions of 1-pyrenebutyric acid (PBA) can be exploited. The data showing that PBA transfers ~20 times less efficiently than pyrene in PMMA due to hydrogen bonding [1] is not a disadvantage but a design feature. This property can be leveraged to create complex, multi-material patterns by using a combination of pyrene (high transfer) and PBA (low transfer) inks, enabling spatial control over chemical functionality in polymer films and surfaces.

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